molecular formula C8H7NO2 B008850 2-Methylfuro[2,3-b]pyridin-3(2H)-one CAS No. 109274-84-2

2-Methylfuro[2,3-b]pyridin-3(2H)-one

Cat. No. B008850
M. Wt: 149.15 g/mol
InChI Key: JOWDJQPKMGBDOR-UHFFFAOYSA-N
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Description

“2-Methylfuro[2,3-b]pyridin-3(2H)-one” is a chemical compound that belongs to the class of organic compounds known as furo[2,3-b]pyridines . These are polycyclic aromatic compounds containing a furan ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 6-methylfuro[2,3-b]pyridine involved the Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate . This gave ethyl 2-ethoxy-6-methylnicotinoylacetate, which was converted to 3-bromo-acetyl-6-niethyl-2-pyridone by heating with bromine in 48% hydrobromic acid . The cyclization of the bromoacetylpyridone by the action of silver oxide in methanol gave 3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine .


Molecular Structure Analysis

The molecular structure of “2-Methylfuro[2,3-b]pyridin-3(2H)-one” is characterized by a furo[2,3-b]pyridine core, which is a polycyclic aromatic compound containing a furan ring fused to a pyridine ring . The exact structure and properties can be further analyzed using techniques such as NMR, FT-IR, and UV-Vis spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “2-Methylfuro[2,3-b]pyridin-3(2H)-one” and similar compounds have been studied. For example, the thermal decomposition of complexes containing 2-methylfuro[3,2-c]pyridine has been investigated . The results revealed that NiO was left as residue at the end of the thermal degradation experiments .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methylfuro[2,3-b]pyridin-3(2H)-one” can be analyzed using various techniques such as thermal analysis (TG, DTG, DTA), infrared spectroscopy (FTIR), and UV-Vis spectroscopy .

properties

IUPAC Name

2-methylfuro[2,3-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-7(10)6-3-2-4-9-8(6)11-5/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWDJQPKMGBDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618189
Record name 2-Methylfuro[2,3-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylfuro[2,3-b]pyridin-3(2H)-one

CAS RN

109274-84-2
Record name 2-Methylfuro[2,3-b]pyridin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109274-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylfuro[2,3-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylfuro[2,3-b]pyridin-3(2H)-one
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Reactant of Route 6
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